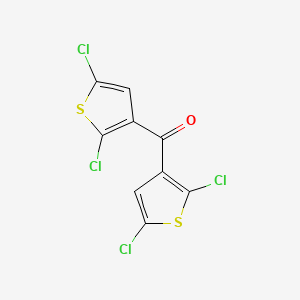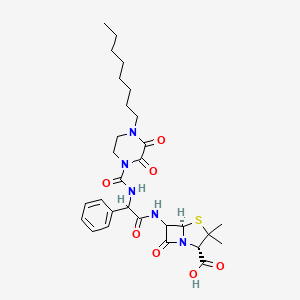
6-(D-(-)-alpha-(4-Octyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(D-(-)-alpha-(4-Octyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid is a synthetic compound that belongs to the class of penicillanic acid derivatives. These compounds are known for their potential applications in medicinal chemistry, particularly as antibiotics. The unique structure of this compound suggests it may have specific interactions with biological targets, making it a subject of interest in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(D-(-)-alpha-(4-Octyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid typically involves multiple steps, including:
Formation of the penicillanic acid core: This can be achieved through the fermentation of Penicillium molds or through chemical synthesis.
Attachment of the phenylacetamido group: This step involves the acylation of the penicillanic acid core with phenylacetic acid derivatives.
Incorporation of the piperazinecarboxamido group: This is done through a coupling reaction with a piperazine derivative.
Addition of the octyl group: This final step involves the alkylation of the piperazine ring with an octyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale fermentation processes followed by chemical modifications. The use of bioreactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamido group.
Reduction: Reduction reactions may target the carbonyl groups in the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring and the phenylacetamido group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation products: Hydroxylated derivatives.
Reduction products: Alcohols and amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes and receptors.
Medicine: Potential use as an antibiotic or in drug development.
Industry: Use in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of this compound likely involves the inhibition of bacterial cell wall synthesis, similar to other penicillanic acid derivatives. It may bind to penicillin-binding proteins, disrupting the cross-linking of peptidoglycan chains, leading to cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin G: A well-known antibiotic with a similar core structure.
Amoxicillin: Another penicillanic acid derivative with broader spectrum activity.
Ampicillin: Similar to amoxicillin but with different pharmacokinetic properties.
Uniqueness
The presence of the octyl group and the piperazinecarboxamido moiety in 6-(D-(-)-alpha-(4-Octyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid may confer unique properties such as increased lipophilicity and enhanced binding to specific biological targets.
Propiedades
Número CAS |
59703-98-9 |
|---|---|
Fórmula molecular |
C29H39N5O7S |
Peso molecular |
601.7 g/mol |
Nombre IUPAC |
(2S,5R)-3,3-dimethyl-6-[[2-[(4-octyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C29H39N5O7S/c1-4-5-6-7-8-12-15-32-16-17-33(25(38)24(32)37)28(41)31-19(18-13-10-9-11-14-18)22(35)30-20-23(36)34-21(27(39)40)29(2,3)42-26(20)34/h9-11,13-14,19-21,26H,4-8,12,15-17H2,1-3H3,(H,30,35)(H,31,41)(H,39,40)/t19?,20?,21-,26+/m0/s1 |
Clave InChI |
LHDZVTZAWUYESA-BLVHCSCLSA-N |
SMILES isomérico |
CCCCCCCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
SMILES canónico |
CCCCCCCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


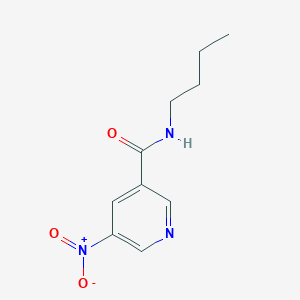
![4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14615141.png)
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14615151.png)
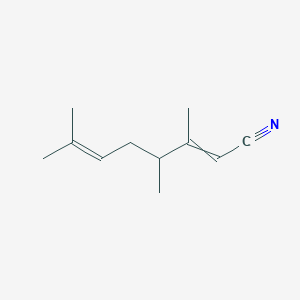
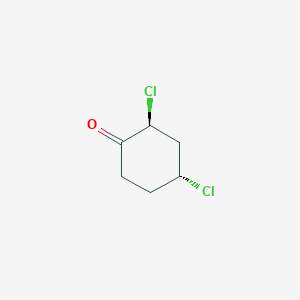
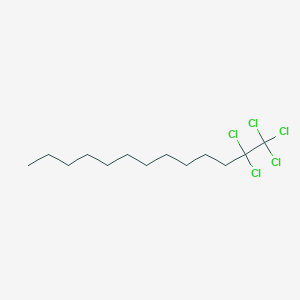
![2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14615169.png)
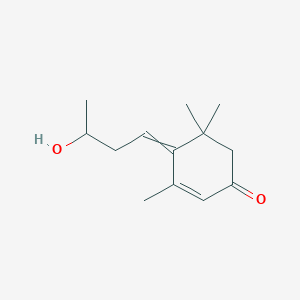
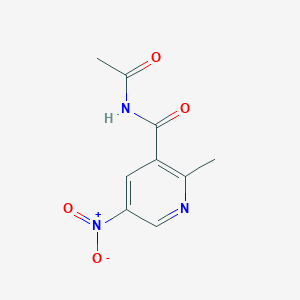
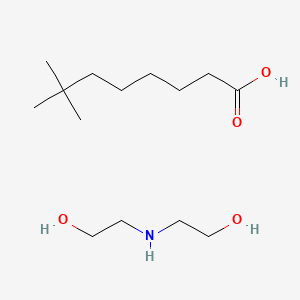
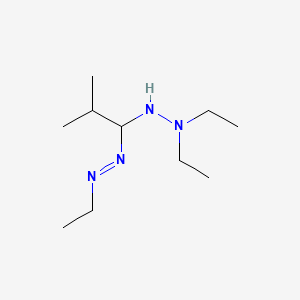
![4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14615186.png)

